Angiotensinogen (1-14), human
CAS No.:
Cat. No.: VC21543565
Molecular Formula: C83H122N24O19
Molecular Weight: 1760.0 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C83H122N24O19 |
---|---|
Molecular Weight | 1760.0 g/mol |
IUPAC Name | 3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C83H122N24O19/c1-11-45(9)67(105-75(118)57(30-48-22-24-52(108)25-23-48)99-77(120)65(43(5)6)103-70(113)54(20-16-26-91-83(86)87)95-69(112)53(84)34-64(110)111)80(123)101-60(33-51-38-90-41-94-51)81(124)107-27-17-21-62(107)76(119)98-56(29-47-18-14-13-15-19-47)71(114)97-58(31-49-36-88-39-92-49)72(115)96-55(28-42(3)4)74(117)104-66(44(7)8)78(121)106-68(46(10)12-2)79(122)100-59(32-50-37-89-40-93-50)73(116)102-61(82(125)126)35-63(85)109/h13-15,18-19,22-25,36-46,53-62,65-68,108H,11-12,16-17,20-21,26-35,84H2,1-10H3,(H2,85,109)(H,88,92)(H,89,93)(H,90,94)(H,95,112)(H,96,115)(H,97,114)(H,98,119)(H,99,120)(H,100,122)(H,101,123)(H,102,116)(H,103,113)(H,104,117)(H,105,118)(H,106,121)(H,110,111)(H,125,126)(H4,86,87,91) |
Standard InChI Key | UYYRANYWSOXAEK-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |
Fundamental Properties and Structure
Definition and Molecular Characterization
Angiotensinogen (1-14), human, also known as tetradecapeptide (TDP), is a 14-amino acid peptide fragment that corresponds to amino acids 1-14 of endogenous human angiotensinogen . It serves as a synthetic peptide precursor of angiotensin I, a key component in the renin-angiotensin system pathway . Human angiotensinogen (AGT) is the sole precursor of all angiotensin peptides and consists of 485 amino acids, including a 33-amino acid signal peptide . The significance of Angiotensinogen (1-14) lies in its role as an intermediate substrate in the production of bioactive angiotensin peptides, particularly angiotensin II, which exerts potent vasoconstrictive effects .
Chemical Properties
Angiotensinogen (1-14), human possesses specific chemical properties that contribute to its biological function and laboratory handling characteristics. The compound has been well-characterized in terms of its physical and chemical attributes.
Property | Value |
---|---|
CAS Number | 104180-23-6 |
Canonical SMILES | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn |
Molecular Formula | C₈₃H₁₂₂N₂₄O₁₉ |
Molecular Weight | 1760.04 |
Solubility | Soluble in Water |
Recommended Storage | -20°C |
The peptide sequence of Angiotensinogen (1-14) human plays a crucial role in its functionality, particularly the specific binding sites that interact with enzymes such as renin . The compound's water solubility facilitates its use in various experimental settings and physiological studies, making it a valuable tool for researchers investigating the renin-angiotensin system.
Biochemical Function and Pathway Integration
Position in the Renin-Angiotensin System
Angiotensinogen (1-14), human occupies a critical position in the renin-angiotensin system, which is a hormonal cascade that regulates blood pressure and fluid balance in the body . This system begins with angiotensinogen, the only precursor of all angiotensin peptides . In the classical pathway, renin cleaves angiotensinogen to produce angiotensin I, which is subsequently converted to angiotensin II by angiotensin converting enzyme (ACE) . Angiotensinogen (1-14) serves as a synthetic substrate that mimics this natural process, allowing for controlled experimental investigation of the RAS pathway.
The importance of Angiotensinogen (1-14) extends beyond its role as a precursor. Its presence and concentration may provide insights into the activity of the renin-angiotensin system, potentially serving as a biomarker for various cardiovascular conditions. The compound's integration within this pathway highlights its significance in both physiological regulation and pathological processes related to hypertension and cardiovascular disease.
Enzymatic Processing and Metabolism
Angiotensinogen (1-14) undergoes specific enzymatic processing that is crucial to its biological function. The primary cleavage occurs at the Leu-Val peptide bond through the action of renin, resulting in the release of angiotensin I . This process represents the rate-limiting step in the renin-angiotensin cascade. Subsequently, angiotensin I is converted to angiotensin II by angiotensin converting enzyme (ACE), which removes two amino acids from the C-terminal end .
The metabolism of Angiotensinogen (1-14) is regulated by various enzymes and can follow different pathways. While renin is the primary enzyme responsible for its cleavage, other proteases may also act on this substrate under certain conditions. The resulting angiotensin peptides have varying half-lives and biological activities, contributing to the complex regulation of cardiovascular function . Understanding the enzymatic processing of Angiotensinogen (1-14) provides valuable insights into potential therapeutic targets for cardiovascular diseases.
Physiological Effects
Vascular Actions and Cardiovascular Impact
Angiotensinogen (1-14) exerts significant effects on the vascular system, primarily through its conversion to angiotensin I and subsequently to angiotensin II. Research has demonstrated that Angiotensinogen (1-14) at concentrations between 0.001-1 μM induces contraction of isolated rat femoral resistance vessels . This vasoconstrictive effect is reduced by angiotensin II receptor antagonists such as saralasin, confirming that the action is mediated through angiotensin II receptors . Interestingly, the effect is enhanced by the serine protease kallikrein, suggesting complex interactions with other vasoactive systems.
The cardiovascular impact of Angiotensinogen (1-14) extends beyond direct vasoconstriction. Through its role as a precursor in the renin-angiotensin system, it contributes to the regulation of blood pressure, cardiac output, and vascular resistance. The compound's effects on the cardiovascular system make it a significant factor in both normal physiological regulation and in pathological conditions such as hypertension and heart failure.
Role in Blood Pressure Regulation
The relationship between Angiotensinogen (1-14) and blood pressure regulation is complex and multifaceted. As a precursor in the renin-angiotensin system, Angiotensinogen (1-14) contributes to the production of angiotensin II, which is a potent vasoconstrictor and stimulator of aldosterone release . These actions lead to increased vascular resistance and sodium retention, both of which contribute to elevated blood pressure.
Studies on related compounds have provided insights into the potential role of Angiotensinogen (1-14) in hypertension. For instance, research on Angiotensin-(1-12), a similar compound, has shown that levels may be elevated in hypertensive patients . While direct evidence specific to Angiotensinogen (1-14) in human hypertension is limited, its position in the renin-angiotensin pathway suggests it could play a similar role in blood pressure dysregulation.
Comparison with Related Compounds
Angiotensinogen (1-14) versus Angiotensin I
Angiotensinogen (1-14) and Angiotensin I are closely related compounds within the renin-angiotensin system, but they differ in several important aspects. Angiotensinogen (1-14) is a 14-amino acid peptide that corresponds to the first 14 amino acids of human angiotensinogen . In contrast, Angiotensin I is a decapeptide consisting of 10 amino acids, formed when renin cleaves Angiotensinogen (1-14) at the Leu-Val peptide bond .
Characteristic | Angiotensinogen (1-14) | Angiotensin I |
---|---|---|
Length | 14 amino acids | 10 amino acids |
Derivation | First 14 amino acids of angiotensinogen | Cleaved product of angiotensinogen |
Function | Precursor peptide | Intermediate in RAS pathway |
Enzymatic Action | Substrate for renin | Substrate for ACE |
Biological Activity | Limited direct activity | Precursor to active angiotensin II |
This comparison highlights the hierarchical relationship between these compounds in the renin-angiotensin cascade, with Angiotensinogen (1-14) serving as a precursor to Angiotensin I, which is then converted to the biologically active Angiotensin II .
Angiotensinogen (1-14) versus Angiotensin-(1-12)
Angiotensinogen (1-14) and Angiotensin-(1-12) represent different extended forms of angiotensin peptides, each with unique characteristics and potential physiological roles. Angiotensinogen (1-14) is a 14-amino acid peptide corresponding to the N-terminal segment of angiotensinogen , while Angiotensin-(1-12) is a 12-amino acid peptide that has been identified as a component of the human circulating renin-angiotensin system .
Recent research has yielded conflicting findings regarding the presence and significance of Angiotensin-(1-12). While some studies have detected Angiotensin-(1-12) in human blood and suggested its role as an alternative substrate for angiotensin II formation , a more recent study using liquid chromatography-tandem mass spectrometry was unable to detect intact Angiotensin-(1-12) in humans, rats, and mice . This contradiction highlights the ongoing debates in the field and the challenges in studying these peptides.
The relationship between Angiotensinogen (1-14) and Angiotensin-(1-12) remains an area of active investigation. Both peptides potentially represent alternative pathways for angiotensin II formation, bypassing the classical renin-dependent pathway . Their comparative roles in normal physiology and pathological conditions such as hypertension continue to be explored.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume